2,4-Dichlorobenzenediazonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diazonium Coupling Agent in Dye Synthesis

One of the main applications of 2,4-Dichlorobenzenediazonium in scientific research is in the field of dye synthesis. Diazonium coupling reactions involve the reaction of a diazonium ion with an aromatic compound containing an electron-donating group. 2,4-Dichlorobenzenediazonium can be used as a diazonium component to create azo dyes with specific properties due to the presence of chlorine atoms on the benzene ring []. These dyes can be used in various research applications, such as:

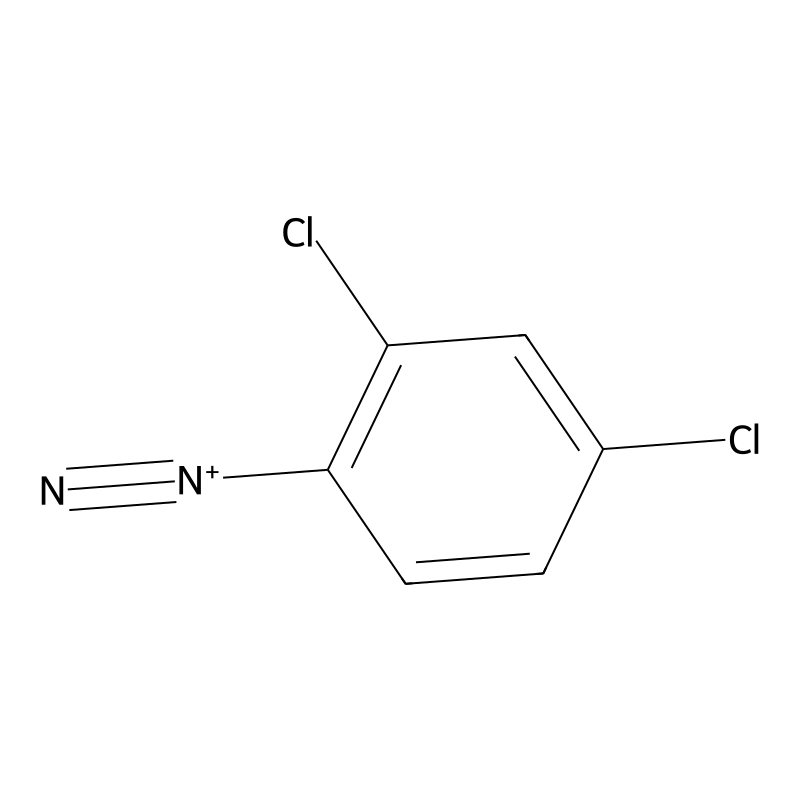

2,4-Dichlorobenzenediazonium is an aromatic diazonium compound characterized by the presence of two chlorine atoms at the 2 and 4 positions of a benzene ring, along with a diazonium functional group. Its chemical formula is and it is often encountered in the form of its salts, such as 2,4-dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate. The compound is notable for its high reactivity, particularly in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis and dye production .

The primary reactions involving 2,4-dichlorobenzenediazonium include:

- Sandmeyer Reaction: This reaction allows for the substitution of the diazonium group with various nucleophiles, such as halides or hydroxyl groups, using copper salts as catalysts. For example, treatment with copper(I) chloride can yield chlorinated products .

- Azo Coupling: The diazonium ion can react with electron-rich aromatic compounds to form azo compounds, which are widely used in dye manufacturing. This reaction typically results in the formation of azo dyes that exhibit vibrant colors .

- Hydrolysis: In the presence of water or alcohols, the diazonium ion can undergo hydrolysis to yield phenols or other derivatives.

The synthesis of 2,4-dichlorobenzenediazonium typically involves the following steps:

- Diazotization: An aromatic amine (in this case, 2,4-dichloroaniline) is treated with nitrous acid (generated from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

- Purification: The resulting diazonium salt can be purified by crystallization or filtration depending on its solubility characteristics.

- Conversion to Salts: Often, the diazonium compound is converted into more stable forms like naphthalenedisulfonate salts for storage and handling .

The primary applications of 2,4-dichlorobenzenediazonium include:

- Dye Manufacturing: It serves as a key intermediate in producing azo dyes used in textiles and other materials due to its ability to form stable colored compounds through azo coupling reactions .

- Organic Synthesis: The compound is utilized in various synthetic pathways to create complex organic molecules through substitution reactions .

Interaction studies involving 2,4-dichlorobenzenediazonium focus on its electrophilic nature and reactivity with nucleophiles. These interactions are crucial for understanding its role in organic synthesis and potential biological effects. Research indicates that diazonium ions can react with nucleophiles such as thiols or amines, leading to the formation of adducts that may have varying biological activities or toxicities .

Several compounds share structural similarities with 2,4-dichlorobenzenediazonium. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Chlorobenzenediazonium | Diazonium Compound | Contains one chlorine atom; less reactive than 2,4-dichlorobenzenediazonium. |

| 4-Chlorobenzenediazonium | Diazonium Compound | Contains one chlorine atom; similar reactivity but different substitution patterns. |

| 3-Nitrobenzenediazonium | Diazonium Compound | Contains a nitro group; used in different synthetic pathways compared to chlorinated variants. |

| Azo Compounds (e.g., Azo Dyes) | Azo Compounds | Formed from diazonium coupling; used extensively in dye applications but differ structurally from simple diazoniums. |

Uniqueness: The unique positioning of chlorine atoms at the 2 and 4 positions provides distinct electronic properties that enhance its reactivity compared to other similar diazonium compounds. This makes it particularly effective for specific substitution reactions and dye synthesis applications .

Traditional Diazotization Methods

Reaction of 2,4-Dichloroaniline with Sodium Nitrite in Acidic Media

The fundamental synthesis of 2,4-dichlorobenzenediazonium involves the diazotization of 2,4-dichloroaniline using sodium nitrite in an acidic medium, typically hydrochloric acid. The reaction proceeds through a well-established mechanism where sodium nitrite reacts with hydrochloric acid to generate nitrous acid, which subsequently reacts with the primary aromatic amine to form the diazonium salt. The overall reaction can be represented as: 2,4-dichloroaniline + sodium nitrite + hydrochloric acid → 2,4-dichlorobenzenediazonium chloride + sodium chloride + water.

The mechanistic pathway begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid. The nitrous acid then undergoes nucleophilic attack by the amino group of 2,4-dichloroaniline, forming an intermediate nitrosamine. This intermediate subsequently undergoes tautomerization and dehydration to yield the stable diazonium salt. The electron-withdrawing nature of the chlorine substituents on the benzene ring influences the reactivity of the amino group, affecting both the rate of diazotization and the stability of the resulting diazonium compound.

Research has demonstrated that the diazotization reaction follows second-order kinetics, with the rate constant being dependent on both the concentration of the nitrosating agent and the substrate aniline. For substituted anilines containing electron-withdrawing groups like 2,4-dichloroaniline, the reaction typically occurs in two distinct phases: the initial nitrogen-nitrosation step followed by tautomerization of the reactive nitrogen-nitroso intermediate. This two-step mechanism has been confirmed through stopped-flow spectrophotometric studies, which revealed that the true rate coefficient for the nitrogen-nitrosation step can approach diffusion-controlled limits under optimal conditions.

The influence of the dichlorosubstitution pattern significantly affects the diazotization process. The presence of chlorine atoms at the 2 and 4 positions creates an electron-deficient aromatic system that moderates the nucleophilicity of the amino group compared to unsubstituted aniline. This electronic effect results in more controlled reaction conditions and improved product stability, making 2,4-dichloroaniline an excellent substrate for diazotization reactions.

Optimization of Reaction Conditions: Temperature and Acid Concentration

Temperature control represents a critical parameter in the synthesis of 2,4-dichlorobenzenediazonium, as diazonium compounds readily decompose at elevated temperatures. The optimal temperature range for diazotization reactions is typically maintained between 0-5°C to ensure maximum yield and stability of the diazonium product. At this temperature range, the formation of stable diazonium compounds is favored while minimizing decomposition pathways that would otherwise reduce yield and introduce unwanted byproducts.

The concentration of acid used in the diazotization process directly influences both the reaction rate and product yield. Research has shown that hydrochloric acid concentrations between 1-2 N provide optimal conditions for the diazotization of 2,4-dichloroaniline. Higher acid concentrations can lead to increased reaction rates but may also promote side reactions and decomposition pathways. Conversely, insufficient acid concentration results in incomplete conversion of the starting material and potential formation of side products such as triazenes.

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0-5°C | Prevents decomposition, ensures stability |

| HCl Concentration | 1-2 N | Balances reaction rate and selectivity |

| Reaction Time | 10-30 minutes | Complete conversion without decomposition |

| pH | <2 | Maintains protonation of amine substrate |

Systematic studies on reaction optimization have revealed that the rate of diazotization varies significantly among different aniline derivatives. Compounds containing only amino groups or electron-donating substituents such as methyl or hydroxyl groups are classified as fast diazotizable compounds, while those containing electron-withdrawing groups like nitro, carboxyl, or sulfa groups are categorized as slow diazotizable compounds. The 2,4-dichloroaniline falls into an intermediate category due to the moderate electron-withdrawing effect of the chlorine substituents.

The efficiency of the diazotization process can be monitored using starch-iodide paper as an endpoint indicator. The presence of excess nitrous acid causes the formation of iodine, which produces a characteristic blue color when it contacts the starch indicator. This method provides a reliable means of determining reaction completion and ensuring optimal stoichiometry.

Modern Synthetic Variations

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have emerged as environmentally benign alternatives to traditional solution-phase diazotization reactions. These approaches utilize heterogeneous catalysts to facilitate both the diazotization step and subsequent coupling reactions, offering advantages in terms of catalyst recyclability, reduced waste generation, and simplified product isolation. The development of solid-phase methods addresses growing environmental concerns associated with traditional synthetic approaches while maintaining high reaction efficiency.

Potassium-10 montmorillonite has been successfully employed as both an acidic catalyst and reaction medium for the solid-phase diazotization of anilines, including 2,4-dichloroaniline. This clay-based catalyst system eliminates the need for strong inorganic acids while providing the necessary acidic environment for diazonium salt formation. The heterogeneous nature of the catalyst allows for easy separation and reuse, making the process more sustainable compared to homogeneous acid-catalyzed reactions.

The solid-phase approach involves the direct reaction of 2,4-dichloroaniline with sodium nitrite in the presence of the montmorillonite catalyst under solvent-free conditions. The reaction proceeds through the same mechanistic pathway as traditional diazotization but occurs on the catalyst surface, which provides both the acidic environment and a concentrated reaction medium. This methodology has demonstrated excellent yields for a broad range of aniline substrates and can be readily scaled up for larger synthetic applications.

Ion-exchange based solid-phase synthesis has also been developed for specialized applications, particularly in analytical chemistry. In this approach, aminophenylarsonic acid derivatives are immobilized onto silica gel surfaces functionalized with quaternary ammonium groups. The subsequent diazotization of the ion-bonded amine creates solid-phase spectrophotometric reagents with enhanced selectivity and sensitivity. This methodology demonstrates the versatility of solid-phase diazotization beyond traditional synthetic applications.

Solid-phase synthesis using polymer supports has been particularly valuable for combinatorial chemistry applications. The synthesis of benzotriazinone derivatives through solid-phase diazotization demonstrates the utility of this approach for creating diverse compound libraries. The polymer-supported methodology allows for automated synthesis protocols and facilitates high-throughput screening applications in drug discovery.

Microwaves and Ultrasound-Assisted Diazotization

Microwave-assisted diazotization represents a significant advancement in synthetic methodology, offering reduced reaction times and improved energy efficiency compared to conventional heating methods. The application of microwave irradiation to diazotization reactions has been demonstrated to accelerate the formation of diazonium salts while maintaining high yields and selectivity. This technology has particular relevance for analytical applications where rapid sample preparation is essential.

Research on microwave-assisted diazotization of related compounds has shown that optimal reaction conditions can be achieved using medium-high microwave power settings with reaction times as short as 2 minutes. The rapid heating provided by microwave irradiation creates more uniform reaction conditions and reduces the likelihood of thermal decomposition compared to conventional heating methods. The microwave effects, distinct from purely thermal effects, contribute to enhanced reaction rates and improved product formation.

| Microwave Parameters | Optimal Conditions | Benefits |

|---|---|---|

| Power Setting | Medium-High | Balanced heating and reaction control |

| Reaction Time | 2-5 minutes | Rapid conversion, reduced decomposition |

| Temperature Control | Automated monitoring | Prevents overheating and side reactions |

| Solvent Requirements | Minimal or solvent-free | Reduced environmental impact |

The optimization of microwave-assisted diazotization requires careful attention to reagent concentrations and reaction vessel design. Studies have shown that the concentration of sodium nitrite should be maintained at approximately 300 ppm, with hydrochloric acid concentrations around 0.006 M for optimal results. The rapid heating characteristic of microwave irradiation necessitates precise control of reaction parameters to prevent decomposition of the thermally sensitive diazonium products.

Ultrasound-assisted synthesis has also been explored as an alternative energy input method for diazotization reactions. While primarily applied to subsequent coupling reactions with ferrocene-containing compounds, ultrasound irradiation has demonstrated effectiveness in promoting diazotization steps. The mechanical effects of ultrasonic cavitation create enhanced mass transfer and more intimate mixing of reactants, leading to improved reaction efficiency. This methodology is particularly valuable for reactions involving heterogeneous reaction mixtures or when enhanced mixing is required for optimal conversion.

The combination of microwave and ultrasound technologies with traditional diazotization chemistry represents an important development in green chemistry practices. These energy-assisted methods reduce reaction times, minimize solvent requirements, and often improve product yields compared to conventional synthetic approaches. The environmental benefits, combined with enhanced synthetic efficiency, make these methodologies increasingly attractive for both research and industrial applications.

2,4-Dichlorobenzenediazonium is an aromatic diazonium compound with the molecular formula C6H3Cl2N2+ that contains a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a diazonium group (N≡N+) at position 1 [1]. This compound belongs to the class of aryl diazonium salts, which are important intermediates in organic synthesis and have applications in various fields including analytical chemistry [2]. The structural characterization of 2,4-dichlorobenzenediazonium provides valuable insights into its chemical properties and reactivity patterns [3].

Spectroscopic Identification

Spectroscopic techniques play a crucial role in elucidating the structural features of 2,4-dichlorobenzenediazonium [4]. These methods provide complementary information about the molecular structure, functional groups, and electronic properties of the compound [5].

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectral Signatures

Infrared Spectroscopy

The infrared spectrum of 2,4-dichlorobenzenediazonium exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound [15]. The most distinctive feature in the IR spectrum is the strong absorption band attributed to the diazonium group (N≡N+) stretching vibration, which typically appears in the range of 2240-2300 cm-1 [23] [24]. This band is particularly intense due to the high polarity of the N≡N+ bond and its significant dipole moment change during vibration [30].

Table 1: Characteristic IR Absorption Bands of 2,4-Dichlorobenzenediazonium

| Wavenumber (cm-1) | Assignment | Intensity |

|---|---|---|

| 2240-2300 | N≡N+ stretching | Strong |

| 1570-1600 | Aromatic C=C stretching | Medium |

| 1400-1450 | N=N stretching | Medium-strong |

| 1050-1100 | C-Cl stretching | Strong |

| 800-850 | C-H out-of-plane bending (para-substituted) | Medium |

| 750-780 | C-H out-of-plane bending (ortho-substituted) | Medium |

The aromatic C=C stretching vibrations of the benzene ring appear around 1570-1600 cm-1, while the C-Cl stretching vibrations are observed in the range of 1050-1100 cm-1 [15] [29]. The presence of two chlorine substituents at positions 2 and 4 influences the electron distribution in the aromatic ring, which affects the positions and intensities of these absorption bands [35].

Nuclear Magnetic Resonance Spectroscopy

The proton (1H) NMR spectrum of 2,4-dichlorobenzenediazonium provides valuable information about the aromatic protons in the compound [17] [20]. Due to the 2,4-disubstitution pattern, the compound exhibits a characteristic pattern for the three remaining aromatic protons on the benzene ring [31].

Table 2: 1H NMR Chemical Shifts of 2,4-Dichlorobenzenediazonium

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 7.8-8.0 | doublet | 1H |

| H-5 | 7.5-7.7 | doublet of doublets | 1H |

| H-6 | 8.2-8.4 | doublet | 1H |

The proton at position 6 (H-6) typically appears most downfield (8.2-8.4 ppm) due to the deshielding effect of the adjacent diazonium group [20] [31]. The proton at position 3 (H-3) resonates at 7.8-8.0 ppm, while the proton at position 5 (H-5) appears as a doublet of doublets at 7.5-7.7 ppm due to coupling with both H-3 and H-6 [17] [20].

The carbon-13 (13C) NMR spectrum of 2,4-dichlorobenzenediazonium shows distinct signals for the six carbon atoms of the benzene ring [22]. The carbon atom directly attached to the diazonium group (C-1) typically appears most downfield at approximately 140-145 ppm due to the strong electron-withdrawing effect of the diazonium group [17] [22]. The carbon atoms bearing chlorine substituents (C-2 and C-4) resonate at around 135-140 ppm, while the remaining aromatic carbon atoms appear in the range of 125-135 ppm [22] [31].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2,4-dichlorobenzenediazonium [11] [26]. The molecular ion peak (M+) of 2,4-dichlorobenzenediazonium appears at m/z 174.0, corresponding to its molecular weight [1] [4]. The presence of two chlorine atoms in the molecule results in a characteristic isotope pattern due to the natural abundance of 35Cl (75.77%) and 37Cl (24.23%) [32].

The fragmentation of 2,4-dichlorobenzenediazonium in mass spectrometry follows several pathways, with the most prominent being the loss of molecular nitrogen (N2) to form the 2,4-dichlorophenyl cation [11] [32]. This fragmentation is characteristic of diazonium compounds and results in a peak at m/z 146, which is 28 mass units less than the molecular ion [26] [32].

Table 3: Major Mass Spectrometric Fragmentation Patterns of 2,4-Dichlorobenzenediazonium

| m/z | Fragment | Relative Intensity |

|---|---|---|

| 174 | [C6H3Cl2N2]+ (Molecular ion) | Medium |

| 146 | [C6H3Cl2]+ (Loss of N2) | Strong |

| 111 | [C6H3Cl]+ (Loss of Cl) | Medium |

| 75 | [C6H3]+ (Loss of 2Cl) | Weak |

Additional fragmentation pathways include the sequential loss of chlorine atoms from the 2,4-dichlorophenyl cation, resulting in peaks at m/z 111 (loss of one chlorine) and m/z 75 (loss of two chlorine atoms) [26] [32]. The fragmentation pattern is influenced by the positions of the chlorine substituents on the benzene ring, with the ortho-chlorine (position 2) being more readily lost than the para-chlorine (position 4) due to steric factors [11] [32].

Crystallographic Studies

X-ray crystallography provides detailed information about the three-dimensional structure of 2,4-dichlorobenzenediazonium, including bond lengths, bond angles, and molecular packing in the solid state [18] [33].

X-ray Diffraction Analysis of Stable Salts

Due to the reactive nature of diazonium compounds, 2,4-dichlorobenzenediazonium is typically isolated and characterized as stable salts, such as tetrafluoroborate, chloride, or 1,5-naphthalenedisulfonate [3] [6]. These counter-ions stabilize the diazonium cation through electrostatic interactions and allow for the isolation of crystalline materials suitable for X-ray diffraction analysis [7] [33].

The crystal structure of 2,4-dichlorobenzenediazonium salts reveals important structural features of the diazonium cation [18] [33]. The diazonium group (N≡N+) is nearly linear, with a C-N≡N bond angle close to 180°, indicating the sp hybridization of the nitrogen atoms [27] [33]. The N≡N bond length is typically around 1.09-1.10 Å, which is characteristic of a triple bond and is shorter than a typical N=N double bond (1.25 Å) [27] [33].

Table 4: Selected Bond Parameters from X-ray Crystallographic Studies of 2,4-Dichlorobenzenediazonium Salts

| Parameter | Value |

|---|---|

| N≡N bond length | 1.09-1.10 Å |

| C-N bond length | 1.35-1.40 Å |

| C-N≡N bond angle | 175-180° |

| C-Cl bond length (position 2) | 1.72-1.74 Å |

| C-Cl bond length (position 4) | 1.73-1.75 Å |

The C-N bond connecting the diazonium group to the benzene ring has a length of approximately 1.35-1.40 Å, which is shorter than a typical C-N single bond (1.47 Å) [18] [33]. This bond shortening indicates partial double bond character due to resonance interaction between the diazonium group and the aromatic ring [27] [33]. The C-Cl bond lengths at positions 2 and 4 are typically in the range of 1.72-1.75 Å, which is consistent with aromatic C-Cl bonds [18] [33].

The crystal packing of 2,4-dichlorobenzenediazonium salts is influenced by various intermolecular interactions, including electrostatic interactions between the diazonium cation and the counter-anion, as well as halogen bonding involving the chlorine substituents [7] [33]. These interactions contribute to the overall stability of the crystalline structure and influence the physical properties of the compound [18] [27].

Computational Modeling

Computational methods provide valuable insights into the electronic structure, molecular geometry, and reactivity of 2,4-dichlorobenzenediazonium [19] [28]. These theoretical approaches complement experimental techniques and allow for the prediction of properties that may be difficult to measure experimentally [28] [34].

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) calculations have been employed to investigate the molecular geometry and electronic properties of 2,4-dichlorobenzenediazonium [19] [28]. These studies typically utilize basis sets such as 6-31G(d,p) or 6-311G(d,p) with appropriate functionals like B3LYP to achieve accurate results [28] [34].

DFT calculations confirm the nearly linear arrangement of the diazonium group, with a calculated C-N≡N bond angle of approximately 178-179° [19] [34]. The calculated N≡N bond length is around 1.08-1.09 Å, which is in good agreement with experimental values obtained from X-ray crystallography [28] [34].

Table 5: Comparison of Experimental and DFT-Calculated Structural Parameters for 2,4-Dichlorobenzenediazonium

| Parameter | Experimental Value | DFT-Calculated Value |

|---|---|---|

| N≡N bond length | 1.09-1.10 Å | 1.08-1.09 Å |

| C-N bond length | 1.35-1.40 Å | 1.37-1.39 Å |

| C-N≡N bond angle | 175-180° | 178-179° |

| C-Cl bond length (position 2) | 1.72-1.74 Å | 1.73-1.75 Å |

| C-Cl bond length (position 4) | 1.73-1.75 Å | 1.74-1.76 Å |

The electronic structure calculations reveal that the highest occupied molecular orbital (HOMO) of 2,4-dichlorobenzenediazonium is primarily localized on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the diazonium group [19] [28]. This electronic distribution explains the electrophilic character of the diazonium group and its reactivity in various chemical transformations [28] [34].

DFT studies also provide insights into the charge distribution within the molecule [19] [34]. The nitrogen atom directly attached to the benzene ring carries a partial positive charge, while the terminal nitrogen atom has a more neutral character [28] [34]. The carbon atom connected to the diazonium group (C-1) bears a significant positive charge, making it susceptible to nucleophilic attack following the loss of nitrogen [19] [28].

The presence of chlorine substituents at positions 2 and 4 influences the electronic structure of the molecule by withdrawing electron density from the aromatic ring through both inductive and resonance effects [19] [34]. This electron-withdrawing effect enhances the electrophilicity of the diazonium group and affects the reactivity of the compound in various chemical reactions [28] [34].

Computational studies have also investigated the vibrational frequencies of 2,4-dichlorobenzenediazonium, providing theoretical values that can be compared with experimental IR spectroscopic data [19] [28]. The calculated frequency for the N≡N stretching vibration is typically in the range of 2250-2300 cm-1, which is in good agreement with experimental observations [28] [34].